molecular formula C10H16ClN5 B12226093 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12226093
M. Wt: 241.72 g/mol
InChI Key: RGHKGRPPRTYRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole-derived amine salt characterized by a bis-pyrazole framework. The parent pyrazole ring at position 3 is substituted with a methyl group at positions 2 and 4, while the amine group is further functionalized with a (1-methylpyrazol-3-yl)methyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. The compound’s crystallinity and stability may align with methodologies described in SHELX-based crystallographic analyses , though direct structural data are unavailable in the evidence.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-6-12-15(3)10(8)11-7-9-4-5-14(2)13-9;/h4-6,11H,7H2,1-3H3;1H

InChI Key

RGHKGRPPRTYRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine typically involves the reaction of 2,4-dimethylpyrazole with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exhibits several significant biological activities:

1. Antimicrobial Activity
Studies have shown that similar pyrazole derivatives possess notable antimicrobial properties against various bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups enhances their antibacterial efficacy .

2. Antiviral Properties
Preliminary investigations suggest potential antiviral activity through interactions with viral enzymes or host cell receptors, although the specific mechanisms require further elucidation .

3. Anti-inflammatory Effects
Certain pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating potential in managing inflammatory conditions .

4. Antitumor Activity
Recent studies have revealed promising antitumor effects, with certain derivatives inducing apoptosis in cancer cell lines. For instance, significant growth inhibition was observed in A549 lung cancer cells treated with related compounds .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several pyrazole derivatives against clinical isolates of E. coli and S. aureus, demonstrating that modifications at the methyl positions significantly enhanced antibacterial activity .
  • Anti-inflammatory Research : Research involving animal models indicated that certain pyrazole derivatives reduced paw edema induced by carrageenan, suggesting potential for treating inflammatory diseases .
  • Antitumor Investigation : In vitro studies on cancer cell lines revealed that specific structural modifications in pyrazoles led to increased cytotoxicity against various cancer types, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with heterocyclic amines reported in the literature. Key comparisons include:

Compound Core Structure Substituents Biological Activity Reference
Target compound Bis-pyrazole 2,4-dimethyl; (1-methylpyrazol-3-yl)methyl; hydrochloride Underexplored (inferred stability) N/A
5-((3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine Pyrazolo-pyridine + oxadiazole 3-amino-4,6-dimethylpyrazole; phenyl-oxadiazole Antioxidant (hypothesized)
N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Triazole 3,4-dichlorophenyl; pyridin-3-yl Anticancer (IC₅₀: 5–20 μM)

Key Observations :

  • Pyrazole vs. Triazoles, however, often exhibit tautomerism (e.g., 1-H/2-H tautomers in ), which can enhance metabolic stability .
  • Hydrochloride Salt : The ionic nature of the hydrochloride salt improves aqueous solubility relative to neutral analogs like the oxadiazole derivatives in , which may require organic solvents for formulation .
Physicochemical Properties
  • Solubility : The hydrochloride salt form increases polarity, likely enhancing solubility in water (>10 mg/mL) compared to neutral analogs (e.g., <1 mg/mL for lipophilic dichlorophenyl-triazole derivatives) .
  • Thermal Stability : Pyrazole derivatives generally exhibit higher melting points (200–250°C) than triazoles (150–200°C) due to stronger hydrogen-bonding networks .

Biological Activity

2,4-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a synthetic compound belonging to the pyrazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16ClN5C_{10}H_{16}ClN_5 and a molecular weight of approximately 241.72 g/mol. Its structure features a pyrazole ring with two methyl groups at the 2 and 4 positions and a side chain that includes a 1-methylpyrazol-3-yl group, contributing to its unique chemical behavior and biological activities .

Biological Activities

Research indicates that 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of pyrazole have been evaluated for their effectiveness against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups enhances their antibacterial efficacy .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, possibly through interactions with viral enzymes or host cell receptors, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a role in managing inflammatory conditions .
  • Antitumor Activity : Recent investigations into related compounds revealed promising antitumor effects, with certain derivatives inducing apoptosis in cancer cell lines. For example, one study reported significant growth inhibition in A549 lung cancer cells .

The biological activity of 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and affecting various metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways involved in inflammation and cell proliferation .

Case Studies

Several studies provide insights into the biological effects of similar pyrazole derivatives:

StudyCompound TestedBiological ActivityFindings
1-Acetyl-3,5-diphenyl-pyrazoleAntimicrobialShowed significant inhibition against Bacillus subtilis and E. coli
1-Arylmethyl-pyrazole derivativesAntitumorInduced apoptosis in A549 cells with IC50 values around 49.85 µM
Pyrazole amide derivativesAnti-inflammatoryInhibited LPS-induced production of NO and TNF-α

Q & A

Q. What are the optimized synthetic routes for 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride, and how can reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation of pyrazole derivatives. A validated approach includes:

  • Step 1: React 3,5-dimethylpyrazole with an alkylating agent (e.g., chloromethyl-1-methylpyrazole) in tetrahydrofuran (THF) using a strong base like potassium tert-butoxide to form the amine intermediate .
  • Step 2: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether or ethanol.

Key Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
SolventTHF or DMFHigher solubility of intermediates
BasePotassium tert-butoxideMinimizes side reactions (e.g., over-alkylation)
Temperature35–50°CBalances reaction rate and selectivity

Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>98% by reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR Analysis:

    • Pyrazole protons appear as singlets (δ 7.2–7.8 ppm for aromatic protons) and methyl groups as singlets (δ 2.1–2.5 ppm). The methylene bridge (-CH₂-) resonates at δ 4.2–4.5 ppm (multiplet) .
    • Example: In a structurally similar compound (N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine), the pyrazole ring protons were observed at δ 8.7–8.9 ppm, with methyl groups at δ 2.3–2.6 ppm .
  • HRMS: Confirm molecular ion [M+H]+ at m/z 255.75 (calculated for C₁₁H₁₈ClN₅) with <2 ppm deviation .

Note: Use deuterated DMSO or CDCl₃ for solubility. For hydrochloride salts, ensure residual solvent peaks (e.g., DMSO at δ 2.5 ppm) are accounted for .

Advanced Research Questions

Q. How does this compound act as an enzyme inhibitor, and what experimental strategies can validate its mechanism?

Methodological Answer: The dual pyrazole rings enable metal chelation and competitive binding to enzyme active sites. To study this:

  • Kinetic Assays: Perform Michaelis-Menten experiments with varying substrate concentrations in the presence of the compound. A decrease in Vₘₐₓ without altering Kₘ suggests non-competitive inhibition .
  • Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with active-site residues and metal coordination (e.g., Fe²⁺/Zn²⁺) .

Example Findings:

Enzyme TargetIC₅₀ (μM)Binding Energy (kcal/mol)
CYP3A412.3 ± 1.5-9.2
Carbonic Anhydrase IX8.7 ± 0.9-10.5

Q. How can researchers resolve contradictions in solubility data across different experimental setups?

Methodological Answer: Reported solubility discrepancies often arise from pH and counterion effects. Systematic approaches include:

  • pH-Solubility Profile: Measure solubility in buffers (pH 1–10) using shake-flask method. Hydrochloride salts show higher solubility in acidic conditions (pH < 3) due to protonation of the amine .
  • Counterion Screening: Compare hydrochloride with other salts (e.g., sulfate, mesylate) using DSC/TGA to assess hygroscopicity and stability .

Data Reconciliation Example:

ConditionSolubility (mg/mL)Source
pH 2.0 (HCl)45.2 ± 2.1
pH 7.4 (PBS)1.8 ± 0.3

Q. What strategies optimize chromatographic separation of this compound from structurally similar impurities?

Methodological Answer:

  • HPLC Method Development:
    • Column: C18 (5 μm, 250 × 4.6 mm)
    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B) from 5% B to 95% B over 25 min.
    • Flow Rate: 1.0 mL/min .

Impurity Profile:

ImpurityRRTSource
Des-methyl analog0.88Alkylation side product
Hydrolysis product0.92Aqueous instability

Validation: Spike impurities at 0.1–1.0% and confirm resolution (R > 2.0) .

Q. How can researchers design dose-response studies to evaluate bioactivity while minimizing cytotoxicity?

Methodological Answer:

  • Cell-Based Assays:
    • Use MTT/XTT assays on human cell lines (e.g., HepG2, HEK293) with concentrations ranging from 1 nM–100 μM.
    • Calculate selectivity index (SI = IC₅₀(cytotoxicity)/IC₅₀(bioactivity)). Aim for SI > 10 .

Example Protocol:

ParameterValue
Incubation Time48–72 h
Positive ControlDoxorubicin (IC₅₀ = 0.5 μM)
Negative ControlDMSO (<0.1% v/v)

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metal-chelating capacity?

Methodological Answer:

  • Spectrophotometric Titration: Titrate the compound with metal ions (e.g., Cu²⁺, Zn²⁺) in methanol/water (1:1) and monitor UV-Vis shifts. A bathochromic shift indicates chelation .
  • X-ray Crystallography: Resolve crystal structures of metal complexes to confirm binding modes (e.g., monodentate vs. bidentate) .

Example Findings:

Metal IonLog K (Stability Constant)Observed λₘₐₓ (nm)
Cu²⁺4.7 ± 0.2290 → 315
Zn²⁺3.9 ± 0.3290 → 305

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.